2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide
Beschreibung
2-{N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide is a carbazole-based small molecule featuring a 9H-carbazole core linked to a 2-hydroxypropyl chain. This chain is further substituted with a 4-chlorobenzenesulfonamido group and an acetamide moiety. The compound’s structural design integrates key pharmacophoric elements:
- Carbazole core: Known for its planar aromatic system, enabling π-π stacking interactions and enhancing binding to biological targets like β-secretase (BACE1) and cryptochrome (CRY) proteins .
- Acetamide side chain: Provides hydrogen-bonding capability, which may enhance solubility or direct interactions with enzymatic active sites .
The compound’s molecular formula is C₂₄H₂₃ClN₃O₄S (calculated average mass: 484.98 g/mol), with a monoisotopic mass of 484.1093 g/mol. Its stereochemistry remains unverified in available literature, though synthetic routes likely involve reductive amination or sulfonylation steps similar to related carbazole derivatives .
Eigenschaften
IUPAC Name |
2-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-chlorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c24-16-9-11-18(12-10-16)32(30,31)26(15-23(25)29)13-17(28)14-27-21-7-3-1-5-19(21)20-6-2-4-8-22(20)27/h1-12,17,28H,13-15H2,(H2,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQUALDVDSJTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Comparisons
*Similar sulfonamido-carbazole derivatives exhibit IC₅₀ values of 1.6–1.9 µM for BACE1 inhibition .
Key Findings
A. BACE1 Inhibition
- The target compound’s 4-chlorobenzenesulfonamido group likely enhances BACE1 binding compared to carboxamide analogs (e.g., IC₅₀ improvement from ≥2.5 µM to ~1.6–1.9 µM in sulfonamides) due to stronger electron-withdrawing effects and hydrophobic interactions .
- Substitution at the sulfonamide nitrogen (e.g., benzyl groups) further optimizes activity, suggesting the acetamide in the target compound may introduce additional hydrogen-bonding interactions with catalytic aspartic acid residues in BACE1 .
B. Cryptochrome Modulation
- Compared to KL001 (EC₅₀ = 3.2 µM), the target compound lacks the furan-methyl group but introduces a chloroaryl sulfonamide. This modification may shift selectivity toward BACE1 over CRY, though structural studies are needed to confirm .
- KL044, a structurally distinct acetamide derivative, shows superior CRY stabilization (EC₅₀ = 0.8 µM), highlighting the importance of aryl substituents in potency .
C. Physicochemical Properties
- The acetamide moiety balances hydrophilicity, with a predicted aqueous solubility of ~50 µM (compared to <10 µM for KL001) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
